molecular formula C25H24N4O3 B2917823 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 921549-83-9

2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

Katalognummer: B2917823
CAS-Nummer: 921549-83-9
Molekulargewicht: 428.492
InChI-Schlüssel: CEVSWPNGDZJIMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a derivative of pyrido[2,3-d]pyrimidin, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the presence of the amide group (-CONH2) could make it reactive towards acids and bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Wissenschaftliche Forschungsanwendungen

Radioligand Development for PET Imaging

Compounds within the same family as 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide have been explored for their utility in developing radioligands for positron emission tomography (PET) imaging. Specifically, derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been identified as selective ligands for the translocator protein (18 kDa), a target of interest in neuroinflammation and neurodegenerative diseases. The synthesis and application of these compounds for PET imaging highlight their potential in diagnostic imaging and the study of brain disorders (Dollé et al., 2008).

Antimicrobial and Antifungal Agents

Another area of research focuses on the antimicrobial and antifungal activities of pyrimidine derivatives. Studies have demonstrated that these compounds exhibit significant inhibitory effects against various bacterial and fungal strains, suggesting their potential as leads for developing new antimicrobial and antifungal medications (Hossan et al., 2012).

Antitumor Activity

Research into pyrimidine derivatives has also uncovered their antitumor potential. Synthesized compounds from this family have shown selective antitumor activities in vitro, indicating a promising avenue for cancer therapy research. The study of these compounds' antitumor mechanisms and their effects on cancer cells can provide valuable insights into novel cancer treatments (Xiong Jing, 2011).

Anti-inflammatory and Analgesic Properties

Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Certain compounds within this group have demonstrated significant effects, suggesting their utility in developing new treatments for inflammatory and pain-related conditions (Sondhi et al., 2009).

Cytotoxic Activity Against Cancer Cell Lines

The design and synthesis of specific pyrimidine derivatives have led to compounds with cytotoxic activity against various cancer cell lines. This research points to the potential of such compounds in the treatment of cancer, with certain derivatives showing appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific studies or data on this compound, it’s difficult to provide detailed information .

Zukünftige Richtungen

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its physical and chemical properties in more detail .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3,4-dihydropyrido[3,2-d]pyrimidin-4-one with 3-phenethyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1-acetic acid ethyl ester followed by N-alkylation with 4-ethylphenylacetyl chloride.", "Starting Materials": [ "2-amino-3,4-dihydropyrido[3,2-d]pyrimidin-4-one", "3-phenethyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1-acetic acid ethyl ester", "4-ethylphenylacetyl chloride", "Triethylamine", "Dimethylformamide", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: To a solution of 2-amino-3,4-dihydropyrido[3,2-d]pyrimidin-4-one (1.0 g, 6.5 mmol) in dimethylformamide (10 mL) and triethylamine (1.5 mL), 3-phenethyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1-acetic acid ethyl ester (1.5 g, 4.9 mmol) is added. The reaction mixture is stirred at room temperature for 24 hours.", "Step 2: The reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water, dried over sodium sulfate, and concentrated under reduced pressure to give a crude product.", "Step 3: To a solution of the crude product in methanol (10 mL), 4-ethylphenylacetyl chloride (1.5 g, 7.3 mmol) and triethylamine (1.5 mL) are added. The reaction mixture is stirred at room temperature for 24 hours.", "Step 4: The reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water, dried over sodium sulfate, and concentrated under reduced pressure to give a crude product.", "Step 5: The crude product is purified by column chromatography using ethyl acetate/hexanes as the eluent to give the final product as a white solid (yield: 60%).", "Step 6: The final product is characterized by NMR spectroscopy and mass spectrometry." ] }

CAS-Nummer

921549-83-9

Molekularformel

C25H24N4O3

Molekulargewicht

428.492

IUPAC-Name

2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C25H24N4O3/c1-2-18-10-12-20(13-11-18)27-22(30)17-29-21-9-6-15-26-23(21)24(31)28(25(29)32)16-14-19-7-4-3-5-8-19/h3-13,15H,2,14,16-17H2,1H3,(H,27,30)

InChI-Schlüssel

CEVSWPNGDZJIMP-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.